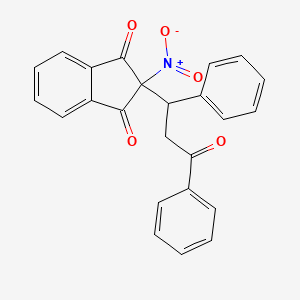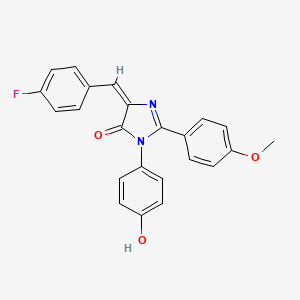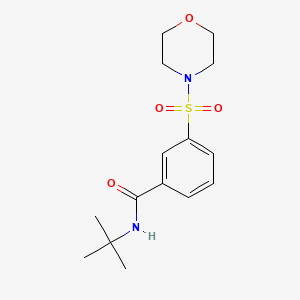
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, also known as NPDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is thought to act by binding to the hydrophobic pocket of p300, which prevents its interaction with HIF-1α. This binding also appears to induce conformational changes in p300, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. These effects make 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione a promising candidate for a variety of research applications, including the study of cancer, cardiovascular disease, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione in lab experiments is its potent inhibitory effects on protein-protein interactions. This makes it a valuable tool for the study of a variety of diseases and biological processes. However, there are also some limitations to using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are a number of future directions for research on 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods for its production, the study of its effects on other protein-protein interactions, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione and to determine its potential toxicity and side effects in vivo.
Synthesemethoden
The synthesis of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione can be achieved through a number of different methods, including the reaction of 2-nitrobenzaldehyde with 3-oxo-1,3-diphenylpropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 2-nitro-3-oxo-1,3-diphenylpropyl benzoate, which can then be further reacted with indan-1,3-dione to produce 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to be a potent inhibitor of the interaction between the transcription factor HIF-1α and the coactivator p300, which has important implications for the study of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)24(25(29)30)22(27)18-13-7-8-14-19(18)23(24)28/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVLXZZXNCLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5215249 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)



